REACTION_SMILES
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[C:28](=[O:29])([O-:30])[O-:31].[Cl:18][c:19]1[cH:20][c:21]([CH2:22][Cl:23])[cH:24][cH:25][c:26]1[Cl:27].[I-:35].[K+:32].[K+:33].[K+:34].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[cH:6][c:7]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[nH:8][c:9]2[cH:10][cH:11][cH:12]1.[O:36]=[CH:37][N:38]([CH3:39])[CH3:40]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[cH:6][c:7]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[n:8]([CH2:22][c:21]3[cH:20][c:19]([Cl:18])[c:26]([Cl:27])[cH:25][cH:24]3)[c:9]2[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)c(Cl)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc2c([N+](=O)[O-])cccc2[nH]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc2c([N+](=O)[O-])cccc2n1Cc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |